molecular formula C11H13NO4 B2799041 4-Methoxy-3-(propionylamino)benzoic acid CAS No. 712286-88-9

4-Methoxy-3-(propionylamino)benzoic acid

Cat. No.: B2799041
CAS No.: 712286-88-9
M. Wt: 223.228
InChI Key: HTEOKAIOWHPYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(propionylamino)benzoic acid is an organic compound with the molecular formula C11H13NO4 It is characterized by a benzene ring substituted with a methoxy group, a propionylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(propionylamino)benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is acylated with propionyl chloride in the presence of a base like pyridine to form the propionylamino derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(propionylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The propionylamino group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxy-3-(propionylamino)benzoic acid.

    Reduction: 4-Methoxy-3-(propionylamino)benzyl alcohol.

    Substitution: Various acyl derivatives depending on the acylating agent used.

Scientific Research Applications

4-Methoxy-3-(propionylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(propionylamino)benzoic acid involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the propionylamino group, making it less versatile in certain reactions.

    3-(Propionylamino)benzoic acid: Lacks the methoxy group, affecting its hydrophobic interactions.

    4-Hydroxy-3-(propionylamino)benzoic acid: Similar but with a hydroxyl group instead of a methoxy group, altering its reactivity.

Uniqueness

4-Methoxy-3-(propionylamino)benzoic acid is unique due to the presence of both the methoxy and propionylamino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-methoxy-3-(propanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-10(13)12-8-6-7(11(14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEOKAIOWHPYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

0.6 g 3-amino-4-methoxybenzoic acid (1.0 g, 6 mmol) is dissolved in dry THF (tetrahydrofuran) in a 25 ml flask, triethylamine (1.2 ml, 12 mmol) is subsequently added to obtain transparent yellow solution. The mixture is stirred under nitrogen protection, propionyl chloride (0.78 ml, 9 mmol) is added into the flask in an ice-water bath. After finishing addition of propionyl chloride the mixture is naturally raised to room temperature. The reacted mixture is filtered, the filtrate is evaporated to dryness and separated using a silica column to obtain 3-propionamido-4-methoxybenzoic acid 1.3 g (yield: 67%).
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0.6 g
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reactant
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Synthesis routes and methods II

Procedure details

0.6 g 3-amino-4-methoxybenzoic acid (1.0 g, 6 mmol) is dissolved in dry tetrahydrofuran in a 25 ml flask, triethylamine (1.2 ml, 12 mmol) is added into the solution to obtain a transparent yellow solution. The flask in placed in an ice-water bath, the mixture is stirred under nitrogen protection, propionyl chloride (0.78 ml, 9 mmol) is added drop wise into the mixture. After drop wise addition, the mixture stands at room temperature and is allowed to react. The resulted reactant is subsequently filtered, the filtrate is evaporated to dryness and the residue is separated in a silica column to obtain 1.3 g 3-propionamido-4-methoxybenzoic acid.
Quantity
0.6 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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1.2 mL
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0.78 mL
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